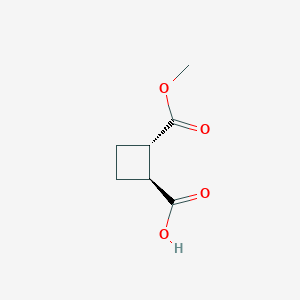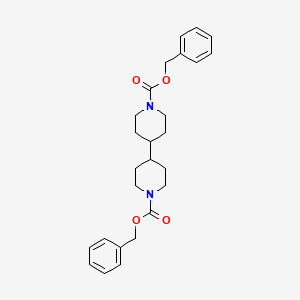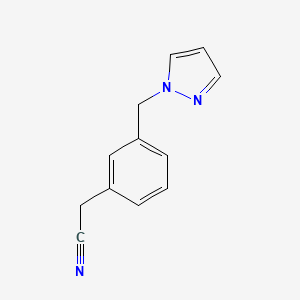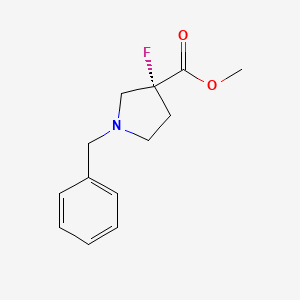![molecular formula C18H21O2P B6358083 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% CAS No. 1246888-88-9](/img/structure/B6358083.png)
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (referred to as MDP-OP) is a synthetic compound that has been widely studied due to its potential applications in various scientific research fields. It is a heterocyclic compound containing a phosphorus atom and an oxygen atom, and is an organophosphate with a tert-butyl group attached to the phosphorus atom. MDP-OP is an important intermediate compound in the synthesis of other compounds, and has been used in many fields of scientific research, including organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : A study by Kazuya Tazoe et al. (2012) described the preparation of 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene, a compound with structural similarity to 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole. This compound was synthesized by bromination and subsequent treatment with zinc powder, highlighting a method that could be relevant to the synthesis of similar compounds (Tazoe et al., 2012).
Structural Characterization : Juan C Castillo et al. (2009) conducted structural studies on a range of compounds, including 3-tert-butyl-7-(4-methoxybenzyl)-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine. Their work provides insights into the hydrogen bonding and molecular interactions that could be useful for understanding similar structures like 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (Castillo et al., 2009).
Ligands and Catalysis
- Chiral Bisphosphorus Ligands : Wenjun Tang et al. (2010) developed novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands, demonstrating their high efficiency and enantioselectivity in rhodium-catalyzed asymmetric hydrogenation. This research indicates the potential of 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in similar catalytic applications (Tang et al., 2010).
Chemical Reactions and Interactions
- Ipso-Substitution Reactions : V. Mironov et al. (2001) investigated the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene, focusing on the ipso-substitution of the tert-butyl group. Such studies could be relevant to understanding the reactivity of 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in similar reactions (Mironov et al., 2001).
Antineoplastic Properties
- Anticancer Agents : R. Barghash et al. (2014) explored substitutions on the oxazole ring of 2-substituted-5,7-di-tert-butyl-2,3-dihydrobenzo[d]oxazol-2-ylphosphonate, including 2-benzoxazaphosphole 2-oxides, to identify potential antitumor candidates. This research suggests possible applications of related compounds like 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in the development of anticancer drugs (Barghash et al., 2014).
properties
IUPAC Name |
3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)



![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)





